tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1353944-34-9
VCID: VC4308325
InChI: InChI=1S/C17H28N4O3S/c1-6-23-14-10-13(19-15(20-14)25-5)21-9-7-8-12(11-21)18-16(22)24-17(2,3)4/h10,12H,6-9,11H2,1-5H3,(H,18,22)
SMILES: CCOC1=NC(=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C)SC
Molecular Formula: C17H28N4O3S
Molecular Weight: 368.5

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate

CAS No.: 1353944-34-9

Cat. No.: VC4308325

Molecular Formula: C17H28N4O3S

Molecular Weight: 368.5

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate - 1353944-34-9

Specification

CAS No. 1353944-34-9
Molecular Formula C17H28N4O3S
Molecular Weight 368.5
IUPAC Name tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C17H28N4O3S/c1-6-23-14-10-13(19-15(20-14)25-5)21-9-7-8-12(11-21)18-16(22)24-17(2,3)4/h10,12H,6-9,11H2,1-5H3,(H,18,22)
Standard InChI Key NWZAZHZUSHDHPF-UHFFFAOYSA-N
SMILES CCOC1=NC(=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C)SC

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate, reflecting its three primary structural components:

  • A pyrimidine ring substituted at the 4-position with a piperidine group, at the 6-position with an ethoxy group, and at the 2-position with a methylthio group.

  • A piperidine ring linked to the pyrimidine core, providing conformational flexibility.

  • A tert-butyl carbamate group attached to the piperidine nitrogen, serving as a protective moiety in synthetic workflows.

The molecular formula is C17H28N4O3S, with a molar mass of 368.5 g/mol. Key identifiers include:

PropertyValue
SMILESCCOC1=NC(=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C)SC
InChIKeyLTRCBMSMNGAFHD-UHFFFAOYSA-N
PubChem CID66569806

The pyrimidine ring’s substitution pattern is critical for electronic modulation, influencing reactivity and potential biological interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate typically follows a multi-step sequence:

  • Pyrimidine Core Formation: A cyclocondensation reaction between thiourea and β-keto esters yields 2-methylthio-4,6-dihydroxypyrimidine, which is subsequently chlorinated and ethoxylated to introduce the 6-ethoxy group.

  • Piperidine Coupling: The 4-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with piperidine, facilitated by bases like triethylamine or DIPEA in polar aprotic solvents (e.g., DMF or DCE) .

  • Carbamation: The piperidine nitrogen is protected via reaction with tert-butyl carbamate activated by coupling agents such as HATU or DCC, ensuring regioselectivity .

Example Reaction Conditions:

  • Solvent: Dichloromethane or DMF

  • Temperature: Room temperature to 50°C

  • Catalysts: HATU, DIPEA

  • Yield: ~50–70% after purification by silica gel chromatography .

Challenges and Optimization

  • Regioselectivity: Competing reactions at the pyrimidine 2- and 4-positions necessitate careful control of stoichiometry and reaction time.

  • Purification: The compound’s moderate polarity requires gradient elution with methanol/dichloromethane mixtures.

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